5-(4-Ethoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
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Overview
Description
5-(4-Ethoxyphenyl)-1H,2H,3H,4H-benzo[a]phenanthridine is a complex organic compound with a molecular formula of C25H23NO. This compound belongs to the phenanthridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-1H,2H,3H,4H-benzo[a]phenanthridine typically involves a multi-step process. One common method includes the condensation of substituted benzaldehydes with 2-methylcyclohexanone and naphthalene-2-amine in a polar solvent in the presence of hydrochloric acid . This reaction proceeds through a cascade heterocyclization mechanism, resulting in the formation of the desired phenanthridine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-1H,2H,3H,4H-benzo[a]phenanthridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthridinone derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted phenanthridines, phenanthridinones, and tetrahydrophenanthridines .
Scientific Research Applications
5-(4-Ethoxyphenyl)-1H,2H,3H,4H-benzo[a]phenanthridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Phenanthridine derivatives are known for their anticancer, antibacterial, and antiviral properties.
Industry: It is used in the development of materials with significant optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-1H,2H,3H,4H-benzo[a]phenanthridine involves its interaction with various molecular targets and pathways. For instance, phenanthridine derivatives have been shown to inhibit DNA synthesis and induce apoptosis in cancer cells . The compound’s ability to intercalate into DNA and disrupt its function is a key aspect of its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: A simpler analog with similar biological activities.
Phenanthridinone: An oxidized form with enhanced biological properties.
Tetrahydrophenanthridine: A reduced form with different reactivity and applications.
Uniqueness
5-(4-Ethoxyphenyl)-1H,2H,3H,4H-benzo[a]phenanthridine is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H23NO |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine |
InChI |
InChI=1S/C25H23NO/c1-2-27-19-14-11-18(12-15-19)25-22-10-6-5-9-21(22)24-20-8-4-3-7-17(20)13-16-23(24)26-25/h3-4,7-8,11-16H,2,5-6,9-10H2,1H3 |
InChI Key |
JIWUQRASLKGCTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C4=C2CCCC4)C5=CC=CC=C5C=C3 |
Origin of Product |
United States |
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